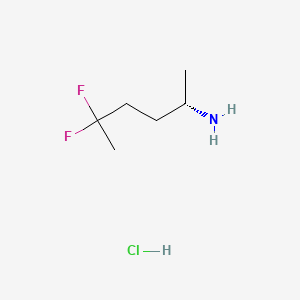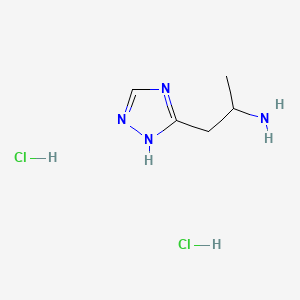
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is a chemical compound with the empirical formula C5H12Cl2N4 and a molecular weight of 199.08 g/mol It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride typically involves the reaction of 1,2,4-triazole with appropriate alkylating agents. One common method involves the alkylation of 1,2,4-triazole with 3-chloropropan-1-amine under basic conditions, followed by the formation of the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Applications De Recherche Scientifique
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, in the context of its potential anticancer activity, the nitrogen atoms in the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, the compound can form hydrogen bonds with various biological targets, enhancing its pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride: A closely related compound with similar chemical properties and applications.
1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride: Another heterocyclic amine with potential biological activities.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: A derivative of 1,2,4-triazole with distinct chemical and biological properties.
Uniqueness
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to form hydrogen bonds and coordinate with metal ions makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C5H12Cl2N4 |
|---|---|
Poids moléculaire |
199.08 g/mol |
Nom IUPAC |
1-(1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4(6)2-5-7-3-8-9-5;;/h3-4H,2,6H2,1H3,(H,7,8,9);2*1H |
Clé InChI |
JTAVYFGUYKVJDB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NC=NN1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
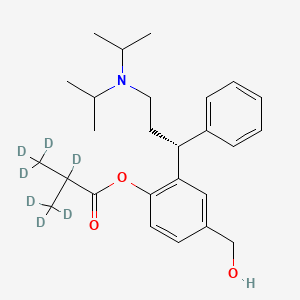
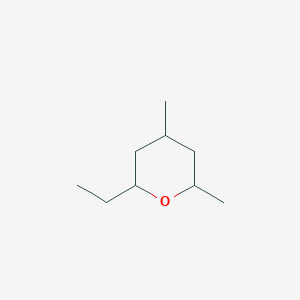

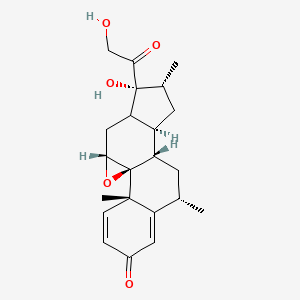
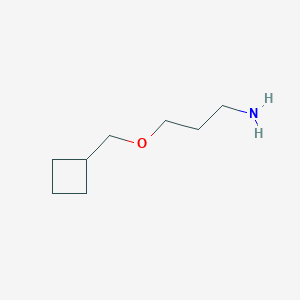
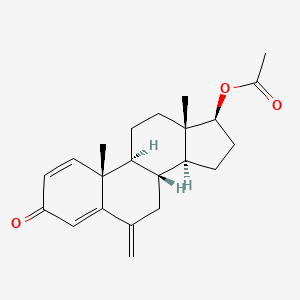
![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)
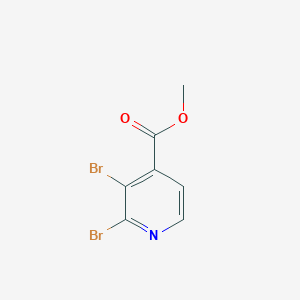
![3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B13447540.png)
